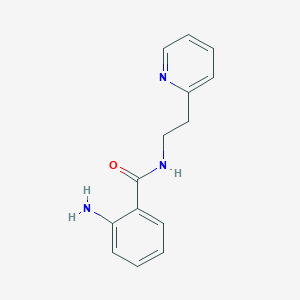

2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Description

Contextualization within Benzamide (B126) Derivatives in Medicinal Chemistry

The benzamide moiety is a cornerstone in drug discovery and development, recognized as a "privileged structure" due to its consistent presence in a multitude of pharmacologically active agents. researchgate.netresearchgate.net Its chemical architecture, featuring an aromatic ring linked to an amide group, allows for critical interactions, such as hydrogen bonding, with biological targets like enzymes and receptors. researchgate.net

Substituted benzamides have demonstrated an extensive array of biological activities, including antiemetic, antipsychotic, and gastroprokinetic effects, often linked to their ability to antagonize dopamine (B1211576) receptors. researchgate.net Furthermore, research into various benzamide derivatives has revealed their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netgoogle.com For instance, certain N-2-(phenylamino) benzamide derivatives have been identified as dual inhibitors of COX-2 and Topoisomerase I, showing promise in gastrointestinal cancer therapy. google.com The 2-aminobenzamide (B116534) structure, in particular, serves as a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including quinazolinones, which themselves exhibit significant therapeutic properties such as antimicrobial and anticancer activities. nih.govscispace.comresearchgate.net

Significance of the Pyridine-Ethyl-Benzamide Scaffold in Bioactive Molecules

The pyridine (B92270) ring is another exceptionally important heterocycle in medicinal chemistry, integral to the structure of numerous FDA-approved drugs. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, improving the solubility and bioavailability of drug candidates. nih.gov When combined with a benzamide through an ethyl linker, it forms the pyridine-ethyl-benzamide scaffold.

This specific arrangement has been the subject of research for various applications. A notable example is a patent describing N-[2-(2-Pyridyl)ethyl]benzamide derivatives as potent fungicides, highlighting the scaffold's potential in agrochemical research. The structural analysis of related N-[2-(Pyridin-2-yl)ethyl]-substituted sulfonamides reveals that the ethyl linker and the orientation of the pyridine ring play a crucial role in determining the molecule's conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking. These structural features are vital for a molecule's ability to bind to a biological target.

Overview of Research Trajectories for the Compound and Related Analogs

Given the established importance of its constituent parts, research into 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide and its analogs could follow several promising trajectories.

Synthetic Exploration: The synthesis of a library of analogs could be pursued to establish structure-activity relationships (SAR). Modifications could include substitution on the aminobenzamide's benzene (B151609) ring or on the pyridine ring. A common and efficient method for synthesizing the core 2-aminobenzamide structure involves the reaction between isatoic anhydride (B1165640) and an appropriate amine. nih.govscispace.com

Antimicrobial and Antifungal Research: Drawing from the fungicidal properties of the broader N-[2-(2-Pyridyl)ethyl]benzamide class and the known antimicrobial activity of many 2-aminobenzamide derivatives, a key research direction would be to screen the title compound and its analogs against a panel of bacterial and fungal pathogens. nih.govresearchgate.net

Anticancer Investigations: The demonstrated anticancer potential of various benzamide and pyridine-containing molecules suggests that This compound could be evaluated as a potential cytotoxic agent. google.comscispace.comresearchgate.net Research could focus on its effects on cancer cell proliferation, apoptosis induction, and cell cycle arrest in various cancer cell lines.

Enzyme Inhibition Studies: Many benzamide derivatives exert their therapeutic effects by inhibiting specific enzymes. google.comscispace.com Future studies could explore the inhibitory potential of this compound against enzymes relevant to diseases like cancer (e.g., polymerases, kinases) or neurodegenerative disorders (e.g., cholinesterases). google.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-N-(2-pyridin-2-ylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c15-13-7-2-1-6-12(13)14(18)17-10-8-11-5-3-4-9-16-11/h1-7,9H,8,10,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOSEFWBJDRETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384399 | |

| Record name | 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261765-37-1 | |

| Record name | 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Amino N 2 Pyridin 2 Yl Ethyl Benzamide and Analogs

Strategic Approaches to Benzamide (B126) Synthesis

The construction of the benzamide core of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide and its analogs relies on well-established and versatile chemical transformations. The primary focus is on the formation of the amide bond, which can be achieved through several key reactions.

Amidation Reactions and Linkage Formation

The most direct and common method for synthesizing benzamides is through amidation reactions. This involves the coupling of a carboxylic acid or its derivative with an amine. For the synthesis of the target molecule, this would typically involve the reaction between a 2-aminobenzoic acid derivative and 2-(2-aminoethyl)pyridine.

A prevalent strategy is the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. This can be achieved by converting the carboxylic acid to a more reactive species such as an acyl chloride or by using coupling agents. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

Another effective precursor for the 2-aminobenzamide (B116534) moiety is isatoic anhydride (B1165640). The reaction of isatoic anhydride with a primary amine, in this case, 2-(2-aminoethyl)pyridine, provides a direct route to 2-aminobenzamides. This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and decarboxylation to yield the desired benzamide. For instance, the synthesis of the closely related analog, 2-amino-N-(pyridin-2-yl)benzamide, has been successfully achieved by refluxing isatoic anhydride and 2-aminopyridine (B139424) in a solvent like dimethylformamide (DMF) researchgate.net.

Table 1: Common Coupling Agents for Amidation Reactions

| Coupling Agent | Additive(s) | Typical Solvent(s) | Key Features |

| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) | Dichloromethane (DCM), Dimethylformamide (DMF) | Water-soluble carbodiimide, byproducts are easily removed. |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt, DMAP | Dichloromethane (DCM), Tetrahydrofuran (THF) | Highly efficient, but produces insoluble dicyclohexylurea byproduct. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | Dimethylformamide (DMF) | Highly effective for sterically hindered substrates and less reactive amines. |

| T3P (Propylphosphonic Anhydride) | Pyridine (B92270), Triethylamine | Ethyl acetate, Dichloromethane (DCM) | Broad applicability, byproducts are water-soluble. |

Role of Catalysis in Synthetic Pathways

Catalysis plays a significant role in enhancing the efficiency and selectivity of benzamide synthesis. Both metal-based and organic catalysts have been employed to facilitate amide bond formation under milder conditions. For instance, metal-organic frameworks (MOFs) have been demonstrated as effective heterogeneous catalysts in the synthesis of N-pyridinyl benzamides mdpi.com. These catalysts offer high surface area and tunable active sites, leading to improved reaction rates and easier separation from the reaction mixture. While not specifically documented for this compound, the principles are transferable.

Condensation Reactions and Precursor Utilization

Condensation reactions are fundamental to the synthesis of the heterocyclic precursors and the final benzamide product. The synthesis of pyridine derivatives often involves the condensation of aldehydes, ketones, or dicarbonyl compounds with ammonia or amines nih.gov. For the specific architecture of this compound, the key precursors are a derivative of 2-aminobenzoic acid and 2-(2-aminoethyl)pyridine.

The synthesis of N-(pyridin-2-yl)benzamide derivatives has been achieved through the condensation of 2-aminopyridine with trans-β-nitrostyrene, catalyzed by a bimetallic metal-organic framework, which proceeds via a Michael addition followed by an amidation reaction mdpi.com. This highlights the utility of condensation strategies in forming the core structure.

Precursor Design and Reactant Selection for Pyridine-Ethyl-Benzamide Architectures

The design and selection of appropriate precursors are crucial for the successful synthesis of this compound. The two primary building blocks are the 2-aminobenzoyl moiety and the 2-(2-aminoethyl)pyridine side chain.

For the 2-aminobenzoyl portion, common starting materials include 2-aminobenzoic acid, isatoic anhydride, or their substituted derivatives. The choice of precursor can influence the reaction conditions and the need for protecting groups. For example, if the amino group on the benzoyl ring is not desired to react, it may require protection during the amidation step.

The 2-(2-aminoethyl)pyridine precursor provides the pyridine ring and the ethyl linker. This commercially available reactant contains a primary amine that is nucleophilic and readily participates in amidation reactions. The synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide from 2-(2-aminoethyl)pyridine and benzoic acid derivatives is a well-established route, confirming the suitability of this precursor .

Table 2: Key Precursors for this compound Synthesis

| Precursor for 2-Aminobenzoyl Moiety | Precursor for Pyridine-Ethylamine Moiety | Common Synthetic Route |

| 2-Aminobenzoic acid | 2-(2-Aminoethyl)pyridine | Direct amidation using coupling agents. |

| Isatoic anhydride | 2-(2-Aminoethyl)pyridine | Condensation with ring-opening and decarboxylation. |

| 2-Nitrobenzoic acid | 2-(2-Aminoethyl)pyridine | Amidation followed by reduction of the nitro group. |

| Ethyl 2-aminobenzoate | 2-(2-Aminoethyl)pyridine | Amidation (may require harsher conditions or catalysis). |

Optimization of Reaction Conditions and Process Efficiency

To maximize the yield and purity of this compound, optimization of reaction parameters is essential. Key factors that are typically fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of reactants and reagents.

For amidation reactions involving coupling agents, solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are commonly used. The reaction temperature is often kept at room temperature, but in some cases, gentle heating may be required to drive the reaction to completion. The molar ratio of the carboxylic acid, amine, and coupling agents is a critical parameter to optimize to ensure complete conversion and minimize side product formation.

In syntheses utilizing isatoic anhydride, the reaction is often carried out at elevated temperatures, for example, by refluxing in DMF, to facilitate the ring-opening and decarboxylation steps researchgate.net. The choice of a high-boiling point solvent is therefore crucial in this approach.

Purification Methodologies and Analytical Characterization Techniques

Following the synthesis, purification of this compound is necessary to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:

Extraction: Liquid-liquid extraction is often used to perform an initial cleanup of the reaction mixture, separating the product from water-soluble impurities.

Crystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for obtaining highly pure crystalline product.

Column Chromatography: Silica gel column chromatography is a versatile method for separating the target compound from impurities with different polarities. The choice of eluent is critical for achieving good separation.

Once purified, the structure and purity of this compound are confirmed using a variety of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H and C=O stretches of the amide bond and the characteristic vibrations of the aromatic rings.

Elemental Analysis: This method determines the elemental composition of the compound, providing an empirical formula that can be compared to the expected molecular formula.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule researchgate.net.

Table 3: Analytical Characterization Techniques

| Technique | Information Obtained |

| 1H NMR | Number, environment, and connectivity of hydrogen atoms. |

| 13C NMR | Number and environment of carbon atoms. |

| Mass Spectrometry | Molecular weight and fragmentation pattern. |

| IR Spectroscopy | Presence of functional groups (e.g., C=O, N-H). |

| Elemental Analysis | Elemental composition and empirical formula. |

| X-ray Crystallography | Three-dimensional molecular structure. |

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the isolation and purification of this compound and its derivatives from reaction mixtures. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. brieflands.com

Column Chromatography: A primary technique for the purification of benzamide derivatives is column chromatography. For instance, the analog 2-amino-N-(pyridin-2-yl)benzamide was successfully isolated using silica gel column chromatography with a mobile phase of petroleum ether (PE) and ethyl acetate (EtOAc) in a 3:1 ratio. researchgate.net This method is widely applicable for the purification of various N-(pyridin-2-yl)-benzamide derivatives, effectively removing unreacted starting materials and byproducts. mdpi.com The choice of solvent system is crucial and is typically optimized to achieve the best separation based on the polarity of the target compound.

Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of synthesis reactions in real-time. brieflands.com It provides a quick and efficient way to identify the presence of starting materials, intermediates, and the final product. For benzamide derivatives, TLC is routinely used to determine the optimal solvent system for column chromatography and to assess the purity of the collected fractions. brieflands.com After separation on the TLC plate, compounds are often visualized under UV light or by using a staining agent like ninhydrin for compounds with primary amine groups. mdpi.com

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment at very low levels, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. researchgate.net While a specific method for this compound is not detailed in the reviewed literature, validated RP-HPLC methods have been developed for related heterocyclic compounds. researchgate.netptfarm.pl A typical setup would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile. researchgate.netptfarm.pl Detection is commonly performed using a UV detector at a wavelength where the aromatic rings of the molecule show strong absorbance. ptfarm.pl

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | Preparative purification |

| Thin-Layer Chromatography (TLC) | Silica Gel | Varies (e.g., EtOAc/Hexane) | Reaction monitoring, purity assessment |

| High-Performance Liquid Chromatography (HPLC) | C18 (Octadecylsilane) | Acetonitrile / Water with buffer | Quantitative analysis, purity determination |

Spectroscopic and Spectrometric Methods for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. researchgate.net For analogs such as 2-Amino-N-(2-morpholinoethyl)benzamide and 2-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide, detailed NMR data has been reported. mdpi.com

In the ¹H NMR spectrum of a related analog, the aromatic protons of the benzamide ring typically appear as multiplets in the range of δ 6.6-7.4 ppm. The protons of the ethyl bridge and the pyridine ring would also show characteristic signals. For example, in 2-Amino-N-(2-morpholinoethyl)benzamide, the NH₂ protons present as a broad singlet around δ 5.50 ppm, while the amide NH proton appears as a broad singlet near δ 6.82 ppm. mdpi.com

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 2-Amino-N-(2-morpholinoethyl)benzamide, characteristic peaks are observed for the carbonyl carbon of the amide at approximately δ 169.3 ppm, and the aromatic carbons resonate in the region of δ 116.0-148.8 ppm. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Analogs

Note: The following table contains data for close analogs of this compound. The chemical shifts can be used to predict the spectral features of the target compound.

| Compound | Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Amino-N-(2-morpholinoethyl)benzamide | Aromatic CH | 6.62-6.66 (m), 7.17 (t), 7.34 (d) | 116.0, 116.6, 117.3, 127.3, 132.3, 148.8 |

| Amine (NH₂) | 5.50 (br s) | - | |

| Amide (NH) | 6.82 (br s) | - | |

| Amide (C=O) | - | 169.3 | |

| Morpholine & Ethyl CH₂ | 2.55 (br s), 2.63 (t), 3.53 (t), 3.74 (br s) | 35.5, 53.3, 57.1, 66.6 | |

| 2-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide | Aromatic CH | 6.63-6.66 (m), 7.19 (t), 7.35 (dd) | 116.3, 116.5, 117.1, 127.3, 132.0, 148.6 |

| Amine (NH₂) | 5.53 (br s) | - | |

| Amide (NH) | 6.95 (br s) | - | |

| Amide (C=O) | - | 169.2 | |

| Piperidine & Ethyl CH₂ | 1.45 (m), 1.61 (td), 2.46 (br s), 2.57 (t), 3.49 (q) | 24.2, 25.8, 36.0, 54.2, 57.0 |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. researchgate.net Electrospray ionization (ESI) is a common technique for this class of molecules. For the analogs 2-Amino-N-(2-morpholinoethyl)benzamide and 2-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide, the protonated molecular ions [M+H]⁺ were observed at m/z 250.12 and 248.12, respectively, which confirms their molecular weights. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. uobasrah.edu.iq For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the amide N-H (around 3300 cm⁻¹). A strong absorption band for the amide carbonyl (C=O) group would be expected around 1640-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. nist.govnist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. mdpi.com

While the crystal structure of this compound itself is not available in the searched literature, the structure of the closely related analog, 2-amino-N-(pyridin-2-yl)benzamide, has been determined. researchgate.net This compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The unit cell parameters provide a basis for understanding the solid-state packing and conformation that the target molecule might adopt. researchgate.net

Similarly, the crystal structure of another analog, 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, has been solved, revealing a triclinic crystal system. researchgate.net In this structure, the pyridine and benzene (B151609) rings are inclined to one another, and the molecule forms inversion dimers through N—H⋯N hydrogen bonds. researchgate.net

Interactive Data Table: Crystallographic Data for Analogs of this compound

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 2-amino-N-(pyridin-2-yl)benzamide researchgate.net | C₁₂H₁₁N₃O | Monoclinic | P2₁/c | 5.323(4) | 19.530(16) | 10.302(10) | 100.965(8) | 1051.4(15) | 4 |

| 2-Amino-N-(2-chloropyridin-3yl)benzamide researchgate.net | C₁₂H₁₀ClN₃O | Monoclinic | P2₁/c | 11.0965(9) | 4.7669(4) | 20.6624(17) | 97.556(3) | 1083.47(15) | 4 |

| 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide researchgate.net | C₁₆H₁₇N₃OS | Triclinic | P1 | 8.5434(4) | 8.7477(4) | 11.0530(5) | α = 86.1868(13)°, γ = 73.8746(13)° | 787.73(6) | 2 |

This collection of analytical data from chromatographic, spectroscopic, and crystallographic studies on closely related analogs provides a robust framework for the purification and comprehensive structural characterization of this compound.

Structure Activity Relationship Sar Studies for Optimized Pharmacological Profiles

Elucidation of Key Structural Motifs for Potency and Selectivity

The chemical scaffold of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide offers multiple points for modification to probe its interactions with biological targets. The following sections detail the influence of substitutions on its distinct chemical regions.

Influence of Benzamide (B126) Moiety Substitutions

The 2-aminobenzamide (B116534) portion of the molecule is a well-established pharmacophore in medicinal chemistry, known to participate in key binding interactions such as hydrogen bonding through its amino and amide groups. researchgate.net SAR studies on related 2-aminobenzamide derivatives have demonstrated that the nature and position of substituents on the benzene (B151609) ring can significantly impact biological activity.

While specific SAR data for substitutions on the benzamide ring of this compound is not extensively documented in publicly available literature, general principles from related series can be inferred. For instance, in other classes of 2-aminobenzamide derivatives, the introduction of small electron-withdrawing or electron-donating groups can modulate the electronic properties of the aromatic ring and the acidity of the amine and amide protons, thereby influencing binding affinity.

Table 1: Inferred Influence of Benzamide Substitutions on Activity

| Position of Substitution | Type of Substituent | Inferred Effect on Activity | Rationale |

| 4- or 5-position | Small, lipophilic groups | Potentially increases potency | May enhance binding through hydrophobic interactions in the target's binding pocket. |

| 4- or 5-position | Hydrogen bond donors/acceptors | Could either increase or decrease activity | Dependent on the specific topology of the target's active site. |

| 2-amino group | Acylation or Alkylation | Likely to decrease activity | The primary amine is often a critical hydrogen bond donor. |

It is important to note that these are generalized inferences, and the actual effect of substitution would need to be empirically determined for this specific compound class.

Role of Pyridine (B92270) Ring Modifications and Substituents

The pyridine ring serves as a crucial hydrogen bond acceptor and can engage in π-π stacking interactions, making its modification a key strategy in SAR studies. mdpi.com Research on various pyridine-containing compounds has shown that both the position of the nitrogen atom and the presence of substituents can dramatically alter pharmacological activity. researchgate.net

For this compound, modifications to the pyridine ring can influence its basicity, steric profile, and electronic distribution.

Table 2: Inferred Effects of Pyridine Ring Modifications

| Modification | Inferred Effect on Potency | Rationale |

| Substitution at 4- or 6-position | May increase potency and/or selectivity | Can introduce additional beneficial interactions with the target protein. |

| Introduction of electron-withdrawing groups | Could modulate binding affinity | Alters the pKa of the pyridine nitrogen, affecting its hydrogen bonding capability. |

| Introduction of electron-donating groups | Could modulate binding affinity | Enhances the hydrogen bond accepting strength of the pyridine nitrogen. |

| Replacement with other heterocycles | Variable | The specific heterocycle would need to maintain key interactions; for example, a pyrimidine (B1678525) could offer different hydrogen bonding patterns. nih.gov |

Again, these are general trends observed in broader classes of pyridine derivatives and would require specific investigation for the title compound.

Significance of the Ethyl Linker and Amide Bond Configuration

The ethyl linker connecting the benzamide and pyridine moieties provides conformational flexibility, which can be critical for achieving an optimal binding orientation within a receptor. The length and rigidity of this linker are important parameters in SAR studies. The amide bond itself is a rigid, planar unit that serves as a key structural element and hydrogen bonding site.

Table 3: Significance of the Linker and Amide Bond

| Structural Feature | Modification | Inferred Significance |

| Ethyl Linker | Shortening or lengthening | Likely to decrease potency due to suboptimal positioning of the pyridine and benzamide rings. |

| Ethyl Linker | Introduction of rigidity (e.g., double bond) | May increase potency by locking the molecule in a bioactive conformation, but could also prevent binding if the rigid conformation is not ideal. |

| Amide Bond | Isosteric replacement (e.g., with a thioamide or reversed amide) | Could alter hydrogen bonding capacity and metabolic stability, with variable effects on activity. |

Computational Approaches in SAR Derivation

Computational chemistry offers powerful tools to rationalize experimental SAR data and to guide the design of new compounds. Pharmacophore modeling and structure-based virtual screening are particularly relevant for a molecule like this compound.

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov For this compound, a hypothetical pharmacophore model would likely include:

A hydrogen bond donor feature for the 2-amino group.

A hydrogen bond donor feature for the amide N-H.

A hydrogen bond acceptor feature for the amide carbonyl oxygen.

A hydrogen bond acceptor feature for the pyridine nitrogen.

Two aromatic/hydrophobic features for the benzene and pyridine rings.

This model can then be used to search large compound databases for novel scaffolds that match these features, potentially leading to the discovery of new active compounds. nih.gov

Structure-Based Virtual Screening and Ligand-Based Design

When the three-dimensional structure of the biological target is known, structure-based virtual screening can be employed. This involves docking a library of compounds, including derivatives of this compound, into the active site of the target protein to predict their binding affinity and orientation. rsc.org This method can prioritize which derivatives to synthesize and test, saving time and resources.

In the absence of a target structure, ligand-based design methods can be used. These approaches, such as 3D-QSAR (Quantitative Structure-Activity Relationship), build a model based on the structures and known activities of a set of similar compounds. This model can then predict the activity of new, unsynthesized analogs. frontiersin.org For instance, a 3D-QSAR model for a series of N-(pyridinylethyl)benzamides could reveal which regions of the molecule are sensitive to steric or electronic changes, providing a roadmap for further optimization.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the 2-aminobenzamide and aminopyridine scaffolds, which constitute this compound, molecular docking studies have been instrumental in elucidating their mechanism of action, particularly as enzyme inhibitors.

Research on related benzamide derivatives has shown their potential to act as inhibitors for a variety of enzymes, including kinases and topoisomerases. For instance, docking studies of 2-amino benzamide derivatives as allosteric glucokinase activators have revealed specific binding modes within the enzyme's allosteric site. nih.gov The binding is often characterized by a network of hydrogen bonds and hydrophobic interactions. In one study, the binding mode of a novel 2-amino benzamide glucokinase activator was determined through crystal structure analysis, providing a clear picture of its interaction at a molecular level. nih.gov

Similarly, molecular modeling of 4-(aminomethyl)benzamide (B1271630) derivatives as potential tyrosine kinase inhibitors has demonstrated how the benzamide moiety can fit into the active site. nih.gov For example, the benzamide portion can occupy a pocket and form crucial hydrogen bonds. In the case of Abl kinase, the carbonyl group of the benzamide moiety was observed to form a hydrogen bond with the amide group of the residue Asp-381. nih.gov The flexibility of the linker, in this case, the ethylamine (B1201723) connected to the pyridine, is also a critical factor, allowing the molecule to adopt a favorable geometry for binding. nih.gov

In the context of this compound, it is hypothesized that the aminopyridine portion could interact with the hinge region of a kinase, a common binding motif for kinase inhibitors. The 2-amino group on the pyridine ring is a key feature in many kinase inhibitors, forming hydrogen bonds with the backbone of the hinge region. The benzamide moiety could then extend into a hydrophobic pocket, with the terminal amino group potentially forming additional interactions.

Table 1: Predicted Interactions of Benzamide Derivatives from Molecular Docking Studies

| Compound Class | Target Enzyme | Key Interacting Residues | Type of Interaction |

| 2-Amino Benzamide Derivatives | Glucokinase | Not specified in abstract | Allosteric binding |

| 4-(Aminomethyl)benzamide Derivatives | Abl Kinase (T315I mutant) | Thr-315, Asp-381, Ile-360, Leu-293 | Hydrogen bonds, Hydrophobic interactions |

| Benzamide Derivatives | Topoisomerase IIα | DG13, GLY462, ARG487, MET762 | Hydrogen bonds |

This table is generated based on findings from related studies on benzamide derivatives and serves as an illustrative example.

Steric and Electronic Factors Governing Ligand-Target Interactions

The interaction of a ligand with its biological target is a finely tuned process governed by a combination of steric and electronic factors. For this compound, the spatial arrangement of its atoms (steric factors) and the distribution of charge within the molecule (electronic factors) are paramount for its binding affinity and selectivity.

In studies of aminopyridinecarboxamide-based inhibitors, the position and nature of substituents on the pyridine ring were found to be critical for activity. nih.gov The introduction of a chlorine atom at the 5-position of the 2-aminopyridine (B139424) ring, for instance, led to the most potent inhibitors of IKK-2, highlighting the importance of steric and electronic modifications at this position. nih.gov

Electronic Factors: The electronic properties of this compound are dictated by the presence of electron-donating (amino group) and electron-withdrawing (amide carbonyl) groups, as well as the aromatic systems of the pyridine and benzene rings. The nitrogen atom in the pyridine ring and the amino group are key hydrogen bond acceptors and donors, respectively. The amide linkage itself is a crucial site for hydrogen bonding.

The distribution of electron density, represented by molecular electrostatic potential maps, can reveal regions of the molecule that are likely to engage in electrostatic interactions with a target protein. The nitrogen of the pyridine ring and the carbonyl oxygen of the amide are typically electron-rich regions (negative potential), making them favorable sites for hydrogen bond acceptance. Conversely, the amino groups and the amide N-H are electron-poor (positive potential) and act as hydrogen bond donors.

Research on the synthesis of N-(pyridin-2-yl)-benzamides has shown that substituents on the pyridine ring can influence the reaction yield, which can be correlated to changes in the electronic nature of the pyridine nitrogen. mdpi.com These electronic modifications would undoubtedly also affect the binding interactions with a biological target.

Table 2: Key Structural Features and Their Potential Roles in Target Interaction

| Structural Feature | Potential Steric Role | Potential Electronic Role |

| 2-Amino Group (on Benzamide) | Influences planarity and interaction with adjacent groups. | Electron-donating group, participates in hydrogen bonding. |

| N-(2-(pyridin-2-yl)ethyl) side chain | Provides flexibility and optimal positioning of the two aromatic rings. | The ethyl linker acts as a flexible spacer. |

| Pyridine Ring | Occupies a specific region of the binding pocket. | Nitrogen atom acts as a hydrogen bond acceptor. |

| Amide Linkage | Contributes to the overall conformation and rigidity. | Carbonyl oxygen is a hydrogen bond acceptor; N-H is a donor. |

Future Research Directions and Unaddressed Areas for 2 Amino N 2 Pyridin 2 Yl Ethyl Benzamide

The chemical compound 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide is a molecule of interest within medicinal chemistry due to its structural motifs, which are present in numerous biologically active agents. While specific research on this exact compound is not extensively detailed in publicly available literature, its constituent parts—a 2-aminobenzamide (B116534) group linked to a pyridin-2-ylethylamine moiety—suggest a rich potential for therapeutic applications. Future research should focus on systematically exploring its synthesis, biological activity, and drug development potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide, and how can purity be optimized?

- Methodology : The compound is synthesized via condensation of isatoic anhydride with 2-aminopyridine derivatives in dimethylformamide (DMF) under reflux, followed by purification via silica gel column chromatography (PE:EtOAc = 3:1). Recrystallization in ethanol yields single crystals suitable for X-ray analysis. Key parameters include stoichiometric control of reactants (e.g., 5 mmol isatoic anhydride with 5.5 mmol 2-aminopyridine) and solvent choice to minimize byproducts .

- Purity Optimization : Monitor reaction progress via TLC, and employ gradient elution during column chromatography. Recrystallization conditions (slow evaporation over one week) enhance crystallinity and purity .

Q. How is the molecular structure of this compound validated experimentally?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) using MoKα radiation (λ = 0.71073 Å) with SHELXL refinement. Key metrics:

- Crystal System : Monoclinic, space group P2₁/c (No. 14)

- Unit Cell Parameters : a = 5.323(4) Å, b = 19.530(16) Å, c = 10.302(10) Å, β = 100.965(8)°

- Hydrogen Bonding : Intramolecular N–H⋯O bond (2.27 Å) stabilizes the non-planar conformation (dihedral angle = 65.55° between aromatic rings) .

Q. What preliminary biological activities are associated with this compound?

- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via minimum inhibitory concentration (MIC) assays. Derivatives of 2-aminobenzamide show activity due to hydrogen-bonding interactions with microbial enzymes .

- Therapeutic Potential : As a quinazolinone precursor, it may inhibit kinases or receptors. Initial assays should focus on enzyme inhibition (e.g., tyrosine kinases) using fluorescence polarization or SPR-based binding studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Data Discrepancies : Address outliers in bond angles or displacement parameters by re-examining hydrogen atom placement via difference Fourier maps. For example, the NH group’s Uiso values should be fixed at 1.2×Ueq of the parent atom .

- Refinement Strategies : Use SHELXL’s restraints for anisotropic displacement parameters. Cross-validate with spectroscopic data (e.g., NMR, IR) to confirm functional group geometry .

Q. What experimental design is recommended for elucidating structure-activity relationships (SAR) in biological studies?

- SAR Framework :

- Structural Modifications : Vary substituents on the benzamide (e.g., electron-withdrawing groups at para-position) and pyridinyl moieties.

- Assays : Use dose-response curves (IC50) in cellular models (e.g., cancer cell lines) and compare with computational docking (e.g., AutoDock Vina) to identify critical interactions .

- Controls : Include positive controls (e.g., known kinase inhibitors) and assess cytotoxicity via MTT assays to rule off-target effects .

Q. How can synthesis yields be improved while maintaining stereochemical integrity?

- Optimization Variables :

- Solvent : Replace DMF with DMAc or ionic liquids to enhance solubility of intermediates.

- Catalysis : Screen Pd/Cu catalysts for Buchwald-Hartwig coupling in pyridinyl-ethylamine synthesis.

Q. What computational methods validate the compound’s supramolecular interactions?

- Modeling Tools : Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., π-π stacking, C–H⋯O bonds). Compare with SC-XRD data to confirm interaction motifs .

- Dynamics Simulations : Run molecular dynamics (GROMACS) to assess stability of hydrogen-bonded networks in solvent environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.